N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a complex organic compound featuring a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . The intermediate thiazolethiones are then oxidized to thiazoliums using meta-chloroperbenzoic acid in acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and solvent-free amide coupling using ammonium chloride as a catalyst have been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazolium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid in acetic acid.
Substitution: Common bis electrophilic reagents.
Major Products
The major products formed from these reactions include thiazolium derivatives and various substituted benzo[d]thiazole compounds .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in cancer cell lines.
Materials Science: The compound’s derivatives have been explored for their nonlinear optical properties, making them useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate mitochondrial proteins such as Bcl-2 and Bax further contributes to its pro-apoptotic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- N-(thiazol-2-yl)piperidine-2,6-dione
Uniqueness
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide stands out due to its specific structural features, such as the acetamido group and the p-tolylthio substituent, which confer unique chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12-3-6-15(7-4-12)25-10-9-18(24)22-19-21-16-8-5-14(20-13(2)23)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIUERNWGACHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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